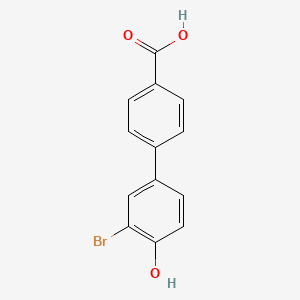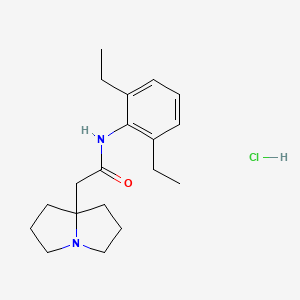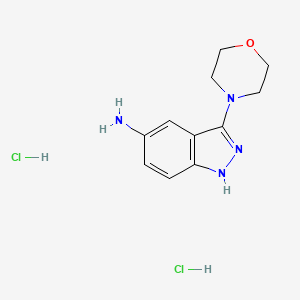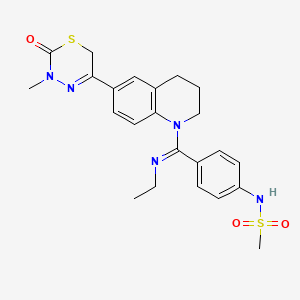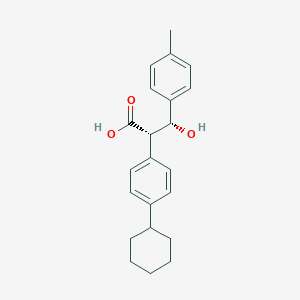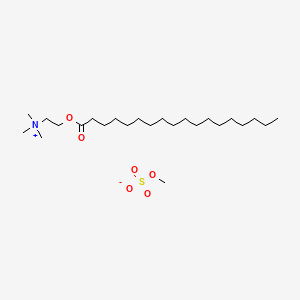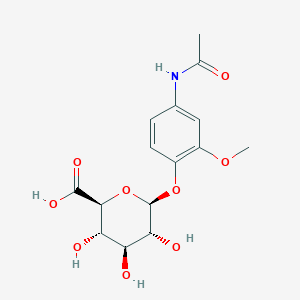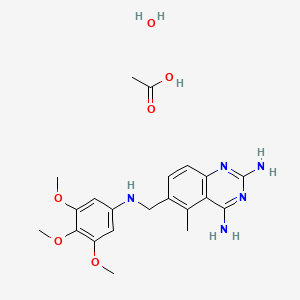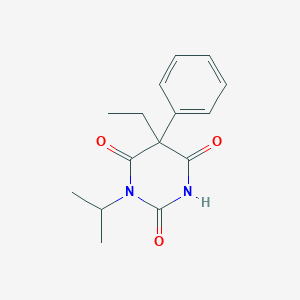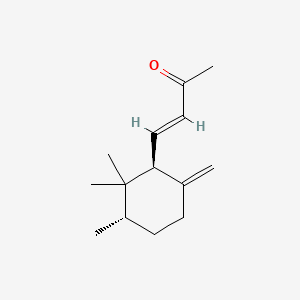
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with a complex structure It is characterized by the presence of a butenone group attached to a cyclohexyl ring that has multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of the butenone group. Common synthetic routes may include:
Cyclohexyl Ring Formation: This step often involves the cyclization of a suitable precursor, such as a diene or a polyene, under specific conditions.
Substitution Reactions: Introduction of the trimethyl and methylene groups onto the cyclohexyl ring can be achieved through substitution reactions using appropriate reagents.
Butenone Group Addition: The final step involves the addition of the butenone group to the cyclohexyl ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone group to an alcohol or an alkane.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethylcyclohexyl)-, (3E)-: Lacks the methylene group on the cyclohexyl ring.
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3Z)-: Has a different geometric configuration (Z instead of E).
Uniqueness
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its combination of a butenone group with a highly substituted cyclohexyl ring makes it a valuable compound for various applications.
Propiedades
Número CAS |
127128-56-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-4-[(1S,3S)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m0/s1 |
Clave InChI |
MVPDTCQYNRKWJA-SXDPYWSBSA-N |
SMILES isomérico |
C[C@H]1CCC(=C)[C@@H](C1(C)C)/C=C/C(=O)C |
SMILES canónico |
CC1CCC(=C)C(C1(C)C)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


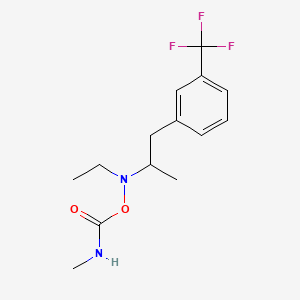
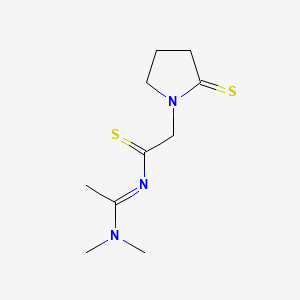
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)
